molecular formula C19H20N6O2 B12608531 (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 647028-01-1

(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B12608531
CAS No.: 647028-01-1
M. Wt: 364.4 g/mol
InChI Key: JZIIJPFNYVFEQZ-XSLAGTTESA-N
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Description

(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by the presence of azido groups attached to phenylmethyl groups on a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the azidation of corresponding phenylmethyl derivatives. The reaction conditions often include the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido groups, which can be highly reactive and potentially explosive.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Cycloaddition: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

Major Products

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to the reactivity of azido groups.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane primarily involves the reactivity of the azido groups. These groups can undergo various chemical transformations, such as reduction to amines or cycloaddition to form triazoles. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-4,5-Bis[azido(phenyl)methyl]-1,3-dioxane: Similar structure but lacks the dimethyl groups on the dioxolane ring.

    (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a different ring system.

Uniqueness

The presence of the dimethyl groups on the dioxolane ring in (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane provides steric hindrance, which can influence its reactivity and the types of reactions it can undergo. This makes it unique compared to other similar compounds.

Properties

CAS No.

647028-01-1

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

(4S,5S)-4,5-bis[(S)-azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C19H20N6O2/c1-19(2)26-17(15(22-24-20)13-9-5-3-6-10-13)18(27-19)16(23-25-21)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-,17-,18-/m0/s1

InChI Key

JZIIJPFNYVFEQZ-XSLAGTTESA-N

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)[C@H](C2=CC=CC=C2)N=[N+]=[N-])[C@H](C3=CC=CC=C3)N=[N+]=[N-])C

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)N=[N+]=[N-])C(C3=CC=CC=C3)N=[N+]=[N-])C

Origin of Product

United States

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